molecular formula C32H36O11 B596758 9-O-Feruloyl-5,5/'-dimethoxylariciresil CAS No. 166322-14-1

9-O-Feruloyl-5,5/'-dimethoxylariciresil

Cat. No.: B596758
CAS No.: 166322-14-1
M. Wt: 596.629
InChI Key: NTYDMYPTASSNQW-XMFFLOPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-O-Feruloyl-5,5/'-dimethoxylariciresil: is a naturally occurring lignan, a type of secondary metabolite found in plantsThis compound is primarily found in certain plant species, such as flaxseeds, celery, and carrots .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Feruloyl-5,5/‘-dimethoxylariciresil can be achieved through both natural extraction and chemical synthesis. The natural extraction method involves isolating the compound from plant sources rich in lignans, such as flaxseeds. The chemical synthesis route typically involves the esterification of ferulic acid with 5,5/’-dimethoxylariciresinol under controlled conditions .

Industrial Production Methods: Industrial production of 9-O-Feruloyl-5,5/'-dimethoxylariciresil often relies on the extraction from plant materials due to the complexity of its chemical synthesis. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 9-O-Feruloyl-5,5/'-dimethoxylariciresil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: In chemistry, 9-O-Feruloyl-5,5/'-dimethoxylariciresil is studied for its potential as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for research in organic synthesis .

Biology: Biologically, this compound exhibits multiple bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the release of histamine from mast cells, indicating potential anti-allergic effects .

Medicine: In medicine, this compound is being investigated for its cytotoxic effects against certain cancer cell lines. It has demonstrated cytotoxicity against a small panel of human tumor cell lines, making it a candidate for further research in cancer therapy .

Industry: Industrially, this compound is used in the development of natural health products and supplements due to its antioxidant properties. It is also explored for its potential use in the formulation of skincare products .

Mechanism of Action

The mechanism of action of 9-O-Feruloyl-5,5/'-dimethoxylariciresil involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

  • (+)-9’-O-trans-feruloyl-5,5/'-dimethoxylariciresinol
  • Syringaresinol
  • Acuminatolide
  • Xanthoxyol
  • Pluviatilol

Uniqueness: 9-O-Feruloyl-5,5/'-dimethoxylariciresil is unique due to its specific combination of methoxy and hydroxy groups, which contribute to its distinct bioactivities. Compared to similar compounds, it exhibits a broader range of biological activities, including stronger antioxidant and anti-inflammatory effects .

Properties

IUPAC Name

[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O11/c1-37-24-11-18(6-8-23(24)33)7-9-29(34)42-17-22-21(10-19-12-25(38-2)30(35)26(13-19)39-3)16-43-32(22)20-14-27(40-4)31(36)28(15-20)41-5/h6-9,11-15,21-22,32-33,35-36H,10,16-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYDMYPTASSNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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